molecular formula C16H12FNO B1327646 3'-Cyano-3-(4-fluorophenyl)propiophenone CAS No. 898767-98-1

3'-Cyano-3-(4-fluorophenyl)propiophenone

Cat. No.: B1327646
CAS No.: 898767-98-1
M. Wt: 253.27 g/mol
InChI Key: GPYRNYXYTMJDBI-UHFFFAOYSA-N
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Description

3'-Cyano-3-(4-fluorophenyl)propiophenone is a propiophenone derivative characterized by a 4-fluorophenyl group at the 3-position and a cyano (-CN) substituent at the 3'-position of the aromatic ring. This compound belongs to a class of molecules where structural modifications, such as halogenation or cyano substitution, significantly influence electronic properties, reactivity, and biological activity.

Properties

IUPAC Name

3-[3-(4-fluorophenyl)propanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO/c17-15-7-4-12(5-8-15)6-9-16(19)14-3-1-2-13(10-14)11-18/h1-5,7-8,10H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYRNYXYTMJDBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)CCC2=CC=C(C=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644568
Record name 3-[3-(4-Fluorophenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-98-1
Record name 3-[3-(4-Fluorophenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Cyano-3-(4-fluorophenyl)propiophenone typically involves the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3’-Cyano-3-(4-fluorophenyl)propiophenone may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as microwave-assisted synthesis or flow chemistry may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3’-Cyano-3-(4-fluorophenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3’-Cyano-3-(4-fluorophenyl)propiophenone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Cyano-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The cyano group and fluorophenyl moiety contribute to its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Key Observations :

  • Cyano vs.
  • Steric Effects : Bulky substituents like thiomethyl (-SCH₃) or methyl groups (e.g., 2,4-dimethylphenyl) influence steric interactions, which can alter reaction pathways or biological target accessibility .

Structural and Stereochemical Considerations

emphasizes the role of stereochemistry in determining biological activity. For example, trihydroxy phenylphenalenones exhibit varying antibiotic properties based on their relative configurations . While stereochemical data for this compound are unavailable, its planar or nonplanar geometry (influenced by steric repulsion between substituents) could affect interactions with biological targets, as seen in fluorophenyl-substituted porphyrins .

Biological Activity

3'-Cyano-3-(4-fluorophenyl)propiophenone, a synthetic organic compound, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H14FN
  • Molecular Weight : Approximately 255.29 g/mol
  • Structural Features : The compound contains a cyano group (-C≡N) and a fluorophenyl substituent, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, potentially making it useful in developing new antibiotics.
  • Anticancer Potential : Investigations have shown that this compound can inhibit the proliferation of cancer cells. The mechanisms underlying its anticancer effects involve inducing apoptosis and disrupting cell cycle progression.
  • Analgesic Effects : There is evidence suggesting that the compound may act as an analgesic by modulating pain pathways, possibly through interaction with specific receptors involved in pain signaling.

The biological effects of this compound are believed to arise from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, leading to altered cellular functions.
  • Receptor Modulation : It is hypothesized that the compound binds to specific receptors, influencing signaling pathways related to pain and cancer cell survival.

Antimicrobial Activity

In a study evaluating the antimicrobial properties of various substituted propiophenones, this compound demonstrated significant inhibition against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results compared to standard antibiotics.

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
Control Antibiotic16Staphylococcus aureus

Anticancer Activity

A series of in vitro experiments were conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) to assess the anticancer efficacy of the compound. The results indicated a dose-dependent reduction in cell viability:

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040

The mechanism was further explored using flow cytometry, which revealed an increase in apoptotic cells at higher concentrations.

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